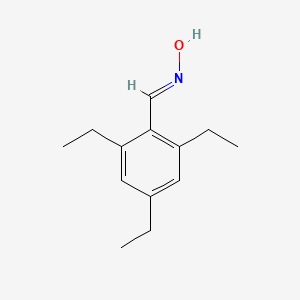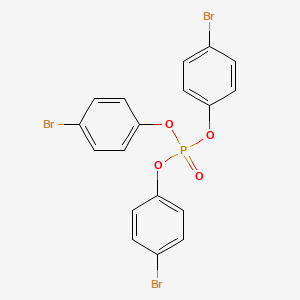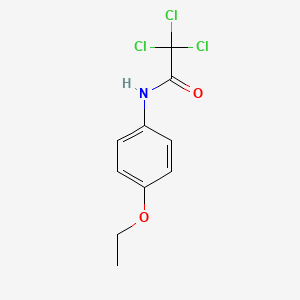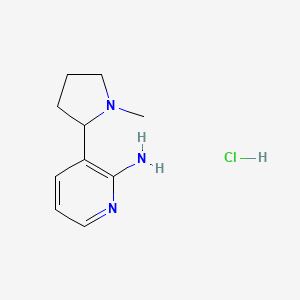
2,4,6-triethylbenzaldehyde oxime
説明
2,4,6-triethylbenzaldehyde oxime (TEBON) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TEBON is a derivative of benzaldehyde oxime, which is a well-known chelating agent used in various industrial processes. TEBON has been synthesized using different methods and has shown promising results in various scientific studies.
作用機序
The mechanism of action of 2,4,6-triethylbenzaldehyde oxime is not fully understood, but it is believed to be due to its ability to chelate metal ions and scavenge free radicals. 2,4,6-triethylbenzaldehyde oxime has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 2,4,6-triethylbenzaldehyde oxime has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2,4,6-triethylbenzaldehyde oxime has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. 2,4,6-triethylbenzaldehyde oxime has been shown to scavenge free radicals and inhibit the production of ROS, which can damage cells and contribute to various diseases. 2,4,6-triethylbenzaldehyde oxime has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, which can contribute to inflammation and pain. 2,4,6-triethylbenzaldehyde oxime has also been shown to induce apoptosis (programmed cell death) in cancer cells, which can help to prevent the growth and spread of tumors.
実験室実験の利点と制限
2,4,6-triethylbenzaldehyde oxime has several advantages for lab experiments, including its low toxicity, stability, and water solubility. 2,4,6-triethylbenzaldehyde oxime can be easily synthesized using simple methods and is relatively inexpensive. However, 2,4,6-triethylbenzaldehyde oxime has some limitations, such as its limited solubility in organic solvents and its potential to form complexes with other metal ions, which can interfere with some experiments. 2,4,6-triethylbenzaldehyde oxime also has a relatively short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several potential future directions for 2,4,6-triethylbenzaldehyde oxime research, including its use as a natural herbicide, its potential for use in the treatment of neurodegenerative diseases, and its use in environmental remediation. 2,4,6-triethylbenzaldehyde oxime could also be studied for its potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Further research is needed to fully understand the mechanism of action of 2,4,6-triethylbenzaldehyde oxime and its potential applications in various fields.
科学的研究の応用
2,4,6-triethylbenzaldehyde oxime has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 2,4,6-triethylbenzaldehyde oxime has shown promising results as an antioxidant, anti-inflammatory, and anticancer agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, 2,4,6-triethylbenzaldehyde oxime has been used as a plant growth regulator, and it has shown potential as a natural herbicide. In environmental science, 2,4,6-triethylbenzaldehyde oxime has been studied for its potential use in the removal of heavy metals from contaminated soil and water.
特性
IUPAC Name |
(NE)-N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-10-7-11(5-2)13(9-14-15)12(6-3)8-10/h7-9,15H,4-6H2,1-3H3/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLSCQLWGJXEKJ-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)CC)C=NO)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=C(C(=C1)CC)/C=N/O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzaldehyde,2,4,6-triethyl-,oxime(9ci) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methoxy-3-[1-(4-nitrophenyl)-3-oxopentyl]-2H-chromen-2-one](/img/structure/B3819553.png)
methyl]phosphonate](/img/structure/B3819564.png)
![dimethyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate](/img/structure/B3819588.png)


![2-[2-(4-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3819603.png)


![1-[4-({[(5-chloro-2-thienyl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B3819625.png)

carbonohydrazonoyl]-5-fluoro-1H-indole](/img/structure/B3819630.png)


![ethyl 2-methyl-8-(1-methyl-2-pyrrolidinyl)imidazo[1,2-a]pyridine-3-carboxylate hydrochloride](/img/structure/B3819645.png)